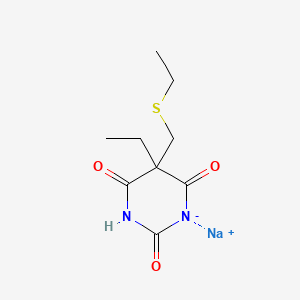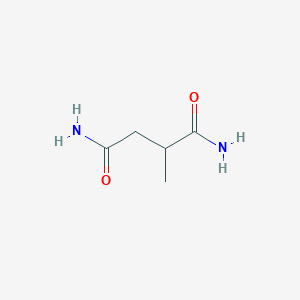
2-Methylbutanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylbutanediamide is an organic compound belonging to the class of amides It is derived from 2-methylbutanoic acid, where the carboxyl group is replaced by an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylbutanediamide can be synthesized through several methods. One common approach involves the reaction of 2-methylbutanoic acid with ammonia or an amine under dehydrating conditions. This reaction typically requires a catalyst such as phosphorus pentoxide (P2O5) or thionyl chloride (SOCl2) to facilitate the removal of water and drive the reaction to completion .
Industrial Production Methods: In an industrial setting, this compound can be produced through a continuous flow process. This involves the reaction of 2-methylbutanoic acid with an excess of ammonia in the presence of a dehydrating agent. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions: 2-Methylbutanediamide undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to 2-methylbutanoic acid and ammonia.
Reduction: It can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed:
Hydrolysis: 2-Methylbutanoic acid and ammonia.
Reduction: 2-Methylbutylamine.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
2-Methylbutanediamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Industry: Used in the production of polymers and other materials
Mechanism of Action
The mechanism of action of 2-methylbutanediamide involves its ability to form stable amide bonds with other molecules. This property makes it useful in the synthesis of peptides and proteins, where it can act as a linker or stabilizing agent. The molecular targets and pathways involved depend on the specific application and the molecules it interacts with .
Comparison with Similar Compounds
2-Methylbutanoic acid: The parent compound from which 2-methylbutanediamide is derived.
2-Methylbutylamine: The reduced form of this compound.
N-Methylbutanamide: A similar amide with a different substitution pattern
Uniqueness: this compound is unique due to its specific structure, which imparts distinct chemical properties. Its ability to form stable amide bonds makes it particularly valuable in synthetic chemistry and materials science .
Properties
CAS No. |
77928-77-9 |
|---|---|
Molecular Formula |
C5H10N2O2 |
Molecular Weight |
130.15 g/mol |
IUPAC Name |
2-methylbutanediamide |
InChI |
InChI=1S/C5H10N2O2/c1-3(5(7)9)2-4(6)8/h3H,2H2,1H3,(H2,6,8)(H2,7,9) |
InChI Key |
BYHGDHZGPMCBIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



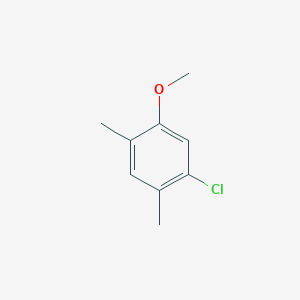
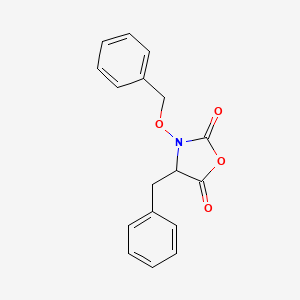
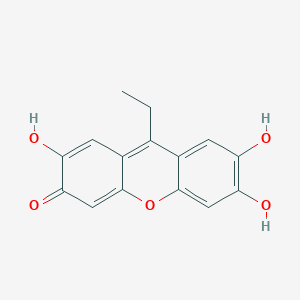
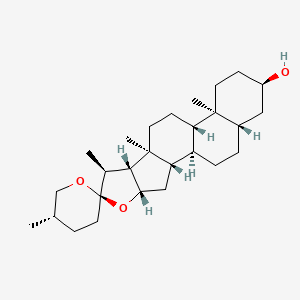
![1-(2-Aminoethyl)-3-[(2S)-1-methylpyrrolidin-2-YL]pyridin-1-ium chloride](/img/structure/B14442055.png)

![3,3'-[1,2-Phenylenebis(oxy)]di(propan-1-ol)](/img/structure/B14442063.png)

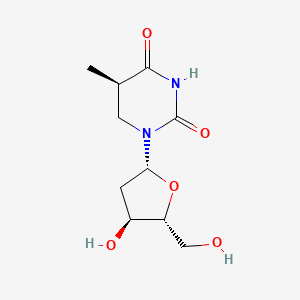


![[(4aR,10aS)-1,3,4,9,10,10a-Hexahydrophenanthren-4a(2H)-yl]methanol](/img/structure/B14442107.png)
